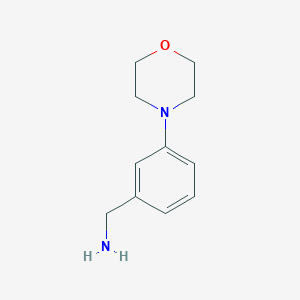

(3-Morpholinophenyl)methylamine

Description

Contextualization within Amine and Morpholine (B109124) Chemistry

The chemical nature of (3-Morpholinophenyl)methylamine is defined by its constituent parts: the morpholine ring and the methylamine (B109427) group.

Morpholine Chemistry: Morpholine is a six-membered heterocyclic compound containing both an amine and an ether functional group. biosynce.com This structure imparts a unique set of properties, including a high polarity and the ability to form hydrogen bonds. biosynce.comnih.gov In medicinal chemistry, the morpholine ring is considered a "privileged structure" because it is frequently found in a wide range of biologically active compounds and approved drugs. nih.govresearchgate.net Its incorporation into a molecule can enhance desirable properties such as solubility, metabolic stability, and binding affinity to biological targets. biosynce.comnih.govnih.gov The morpholine moiety can act as a basic center and its oxygen atom can participate in hydrogen bonding, which are crucial interactions for drug-receptor binding. nih.gov

Amine Chemistry: The methylamine group (-CH₂NH₂) in (3-Morpholinophenyl)methylamine classifies it as a primary amine. wikipedia.org Primary amines are versatile building blocks in organic synthesis due to the nucleophilicity of the nitrogen atom. chemeurope.com They can readily undergo a variety of chemical reactions, making them valuable for creating diverse libraries of compounds for screening in drug discovery and materials science. Methylamine itself is the simplest primary amine and is a derivative of ammonia (B1221849). wikipedia.org

Rationale for Investigation: Potential Research Avenues

The unique structural combination of a morpholine ring and a primary amine in (3-Morpholinophenyl)methylamine makes it a compelling candidate for further scientific inquiry.

Potential research avenues include:

Medicinal Chemistry: The presence of the morpholine ring, a known pharmacophore, suggests that derivatives of (3-Morpholinophenyl)methylamine could be synthesized and evaluated for a wide range of biological activities. nih.govresearchgate.net The primary amine provides a convenient attachment point for various substituents, allowing for the systematic exploration of structure-activity relationships (SAR). nih.gov

Central Nervous System (CNS) Drug Discovery: Morpholine derivatives have shown promise as candidates for CNS drugs due to their ability to cross the blood-brain barrier and interact with CNS targets. nih.govacs.org The structural features of (3-Morpholinophenyl)methylamine could be exploited to design novel agents for neurological disorders.

Materials Science: The amine group can be used to functionalize polymers or surfaces, potentially leading to the development of new materials with specific properties.

Overview of Existing Research on Related Morpholinophenyl Compounds and Amines

While specific research on (3-Morpholinophenyl)methylamine is not extensively documented in publicly available literature, a significant body of research exists on related morpholinophenyl compounds and the broader class of amines, highlighting their importance in various scientific fields.

Morpholinophenyl Derivatives in Medicinal Chemistry: Numerous studies have demonstrated the diverse pharmacological activities of compounds containing the morpholinophenyl scaffold. These activities include anticancer, anti-inflammatory, and antimicrobial effects. nih.govsci-hub.seresearchgate.net For instance, certain morpholine-substituted compounds have been investigated as inhibitors of key enzymes like mTOR and caspases, which are implicated in cancer. sci-hub.se The position of the morpholine ring on the phenyl group and the nature of other substituents have been shown to be critical for biological activity. sci-hub.se

Amines in Drug Design: Amines are fundamental components of a vast number of pharmaceuticals. Their ability to form salts often improves solubility and bioavailability. The basicity of the amine nitrogen is a key factor in its interaction with acidic residues in biological targets.

Synthetic Methodologies: The synthesis of morpholine-containing compounds is well-established, often involving the reaction of an amine with an epoxide or a dihalo compound. biosynce.com The synthesis of primary amines can be achieved through various methods, including the reduction of nitriles or amides, or via the Gabriel synthesis. A common laboratory preparation of methylamine hydrochloride involves the reaction of formaldehyde (B43269) with ammonium (B1175870) chloride. youtube.com

Structure

3D Structure

Properties

IUPAC Name |

(3-morpholin-4-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c12-9-10-2-1-3-11(8-10)13-4-6-14-7-5-13/h1-3,8H,4-7,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNBOLIRQOSAAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383770 | |

| Record name | 1-[3-(Morpholin-4-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625470-29-3 | |

| Record name | 1-[3-(Morpholin-4-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Morpholinophenyl)methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Morpholinophenyl Methylamine

Advanced Synthetic Routes to (3-Morpholinophenyl)methylamine

The synthesis of (3-Morpholinophenyl)methylamine can be approached through several classic organic chemistry transformations. Key strategies include aminomethylation reactions, reductive amination of a corresponding aldehyde, and nucleophilic substitution pathways.

Mannich Reaction Applications in Aminomethylation

The Mannich reaction is a three-component condensation reaction involving a compound with an active acidic hydrogen, formaldehyde (B43269), and a primary or secondary amine. wikipedia.orgthermofisher.com The product, known as a Mannich base, is a β-amino-carbonyl compound. wikipedia.org The reaction mechanism commences with the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile. wikipedia.org

While direct synthesis of (3-Morpholinophenyl)methylamine via a standard Mannich reaction is not prominently documented, a modified Mannich reaction represents a plausible theoretical route. For instance, a reaction could be envisioned starting with 3-morpholinophenol (B1581486) as the active hydrogen-containing component, formaldehyde, and ammonia (B1221849) or a suitable ammonia equivalent. The aminomethylation would likely occur at the position ortho to the hydroxyl group, which is activated towards electrophilic substitution. Subsequent transformation of the phenol (B47542) into the desired amine would be required.

Alternatively, the Mannich reaction is widely used for the aminomethylation of various substrates, including nitrogen-containing heterocycles and phenols, highlighting its versatility. thermofisher.commdpi.com

Reductive Amination Strategies

Reductive amination is a highly effective and widely used method for the synthesis of amines from aldehydes or ketones. masterorganicchemistry.comyoutube.com This process involves two main steps: the initial reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. youtube.com

For the synthesis of (3-Morpholinophenyl)methylamine, the most direct approach using this strategy would be the reaction of 3-morpholinobenzaldehyde (B1352361) with an ammonia source. The resulting imine is then reduced to the primary amine. A variety of reducing agents can be employed for this transformation, each with its own advantages regarding selectivity and reaction conditions. masterorganicchemistry.com One-pot procedures are common, where the aldehyde, amine, and reducing agent are all present in the reaction mixture. nih.gov

Table 1: Potential Reagents for the Reductive Amination of 3-Morpholinobenzaldehyde

| Reagent System | Reducing Agent | Amine Source | Typical Conditions | Reference |

| Catalytic Hydrogenation | H₂ | NH₃ (aq.) | Metal catalyst (e.g., Co, Ru, Mn), heat, pressure | nih.govorganic-chemistry.org |

| Hydride Reduction | Sodium cyanoborohydride (NaBH₃CN) | Ammonium (B1175870) formate | Mildly acidic pH, various solvents (e.g., MeOH) | masterorganicchemistry.comyoutube.com |

| Hydride Reduction | Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Ammonia | Aprotic solvents (e.g., dichloroethane) | masterorganicchemistry.com |

| Silane Reduction | Phenylsilane (PhSiH₃) | Ammonia | Ruthenium catalyst | organic-chemistry.org |

| Acid-Catalyzed | Formic acid | Ammonia | Boron trifluoride (BF₃) catalyst | rsc.org |

Nucleophilic Substitution Approaches

Nucleophilic substitution provides another viable pathway for the synthesis of (3-Morpholinophenyl)methylamine. This approach typically involves the reaction of a 3-morpholinobenzyl halide (e.g., chloride or bromide) with a nucleophilic nitrogen source.

A common challenge with using ammonia directly as the nucleophile is over-alkylation, leading to mixtures of primary, secondary, and tertiary amines. To circumvent this, specific synthetic methods are often employed. One such method is the Gabriel synthesis , which utilizes potassium phthalimide (B116566) as an ammonia surrogate. The phthalimide anion displaces the halide, and the resulting N-alkylated phthalimide is then hydrolyzed or hydrazinolyzed to release the desired primary amine.

Another strategy involves the use of sodium azide (B81097) as the nucleophile to form a benzyl (B1604629) azide intermediate. Azides are not nucleophilic enough to react further, thus preventing over-alkylation. The resulting 3-morpholinobenzyl azide can then be selectively reduced to (3-Morpholinophenyl)methylamine using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

A related approach could also involve the introduction of a nitrile group. For example, a 3-morpholinobenzyl halide can react with sodium or potassium cyanide to form 3-morpholinophenylacetonitrile. youtube.com The nitrile group can then be reduced to the primary amine using reagents such as LiAlH₄ or catalytic hydrogenation. youtube.com

Stereoselective Synthesis and Chiral Resolution

The compound (3-Morpholinophenyl)methylamine, with the chemical formula C₁₁H₁₆N₂O and CAS number 625470-29-3, is an achiral molecule. sigmaaldrich.com It does not possess a stereocenter. Therefore, stereoselective synthesis and chiral resolution are not applicable to the synthesis of this specific compound.

Derivatization of (3-Morpholinophenyl)methylamine

The presence of a primary amine group in (3-Morpholinophenyl)methylamine allows for a wide range of chemical modifications. Acylation and amidation reactions are fundamental transformations for converting the amine into corresponding amides.

Amidation and Acylation Reactions

The primary amine of (3-Morpholinophenyl)methylamine can readily react with various acylating agents to form stable N-substituted amides. This reaction, often referred to as acylation, is a robust method for derivatization. libretexts.org

Common acylating agents include acyl chlorides and acid anhydrides. The reaction with an acyl chloride, such as ethanoyl chloride, is typically vigorous and proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.ukchemguide.co.uk An excess of the starting amine or the addition of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) is generally required to neutralize the hydrogen chloride byproduct. fishersci.it

Similarly, acid anhydrides (e.g., ethanoic anhydride) react with the amine to yield the corresponding amide and a carboxylic acid byproduct. chemguide.co.uk These reactions are generally less vigorous than those with acyl chlorides and may require heating. libretexts.org The reaction of a carboxylic acid with an amine to form an amide typically requires a coupling agent to activate the carboxylic acid. fishersci.it

Table 2: Illustrative Amidation/Acylation Reactions of (3-Morpholinophenyl)methylamine

| Acylating Agent | Product Name | Reaction Type | Byproduct | Reference |

| Ethanoyl chloride | N-((3-Morpholinophenyl)methyl)acetamide | Acylation | HCl | chemguide.co.ukchemguide.co.uk |

| Ethanoic anhydride (B1165640) | N-((3-Morpholinophenyl)methyl)acetamide | Acylation | Ethanoic acid | chemguide.co.ukresearchgate.net |

| Benzoyl chloride | N-((3-Morpholinophenyl)methyl)benzamide | Acylation | HCl | fishersci.it |

| Acetic Acid | N-((3-Morpholinophenyl)methyl)acetamide | Amidation | Water | google.com |

Alkylation Reactions

The primary amine functionality of (3-Morpholinophenyl)methylamine is a key site for synthetic modification through alkylation. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and capable of attacking electrophilic carbon atoms, such as those in alkyl halides.

The direct alkylation of (3-Morpholinophenyl)methylamine with alkyl halides typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org In this reaction, the amine's lone pair attacks the alkyl halide, displacing the halide and forming a secondary amine salt. An external base or an excess of the starting amine can then deprotonate this salt to yield the free secondary amine. lumenlearning.com

However, a significant challenge in the direct alkylation of primary amines is the potential for over-alkylation. masterorganicchemistry.com The secondary amine product is often more nucleophilic than the primary amine from which it was formed. Consequently, it can compete with the starting material for the remaining alkyl halide, leading to the formation of a tertiary amine. lumenlearning.com This tertiary amine can be further alkylated to produce a quaternary ammonium salt. libretexts.orgmasterorganicchemistry.com This lack of selectivity can result in a complex mixture of products, making this method less than ideal for the clean synthesis of a specific secondary or tertiary amine. masterorganicchemistry.com

To circumvent the issue of over-alkylation, alternative methods are often employed. One common strategy is reductive amination, which involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the target alkylated amine. More contemporary and controlled alkylation methods include the use of alkyl boronic acids catalyzed by copper or alcohol alkylation via a "borrowing hydrogen" strategy catalyzed by transition metals like ruthenium, cobalt, or nickel. organic-chemistry.org

The morpholine (B109124) nitrogen can also undergo N-alkylation, though it is a secondary amine and generally less reactive than the primary benzylic amine. This reaction typically requires more forcing conditions, such as reacting with alcohols at high temperatures over a solid catalyst. researchgate.net Under typical conditions for primary amine alkylation, the benzylic amine is expected to react preferentially.

Table 1: Potential Products of Alkylation Reactions

| Starting Material | Reagent | Expected Major Product(s) | Reaction Type |

|---|---|---|---|

| (3-Morpholinophenyl)methylamine | Methyl Iodide (excess) | N,N,N-trimethyl-1-(3-morpholinophenyl)methanaminium iodide | Exhaustive Methylation (Quaternization) masterorganicchemistry.com |

| (3-Morpholinophenyl)methylamine | Ethyl Bromide | Mixture of N-ethyl, N,N-diethyl amines and quaternary salt | SN2 Alkylation lumenlearning.commasterorganicchemistry.com |

| (3-Morpholinophenyl)methylamine | Benzaldehyde (B42025), then NaBH₄ | N-Benzyl-1-(3-morpholinophenyl)methanamine | Reductive Amination |

This table represents expected outcomes based on general chemical principles, as specific experimental data for these reactions with (3-Morpholinophenyl)methylamine were not found.

Formation of Schiff Bases and Cyclocondensation Products

The primary amine of (3-Morpholinophenyl)methylamine readily undergoes condensation reactions with carbonyl compounds, specifically aldehydes and ketones, to form imines, commonly known as Schiff bases. researchgate.net This reaction is typically catalyzed by acid or base and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic carbon-nitrogen double bond (azomethine group). researchgate.net

The formation of a Schiff base is a versatile and fundamental transformation. These imine products can be valuable intermediates themselves or the final target molecules. The reaction is generally reversible and can be driven to completion by removing the water formed during the reaction.

The reactivity of (3-Morpholinophenyl)methylamine allows for the synthesis of a wide array of Schiff bases by varying the aldehyde or ketone partner. Aromatic aldehydes, aliphatic aldehydes, and various ketones can all be employed to create diverse structures. For example, reaction with an aromatic aldehyde like benzaldehyde would yield an N-benzylidene derivative. These products can serve as ligands for metal complexes or as precursors for further transformations, such as reduction to secondary amines or participation in cycloaddition reactions. researchgate.net

Table 2: Representative Schiff Bases from (3-Morpholinophenyl)methylamine

| Carbonyl Compound | Schiff Base Product Name |

|---|---|

| Benzaldehyde | N-Benzylidene-1-(3-morpholinophenyl)methanamine |

| 4-Hydroxybenzaldehyde | 4-(((3-Morpholinophenyl)methyl)imino)methyl)phenol |

| Acetone | N-(Propan-2-ylidene)-1-(3-morpholinophenyl)methanamine |

This table lists hypothetical products from the condensation reaction.

Heterocyclic Ring Formations Involving the Amine Moiety

(3-Morpholinophenyl)methylamine is a valuable precursor for the synthesis of nitrogen-containing heterocyclic compounds due to its structure as a β-arylethylamine analogue (specifically, a benzylamine). Two classical named reactions are particularly relevant: the Pictet-Spengler reaction and the Bischler-Napieralski reaction.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form a tetrahydroisoquinoline. name-reaction.comwikipedia.org (3-Morpholinophenyl)methylamine is a suitable substrate for this reaction. The reaction would proceed by first forming a Schiff base (or the corresponding iminium ion under acidic conditions) with an aldehyde. wikipedia.org The electron-rich phenyl ring, activated by the para-morpholino group, would then act as the nucleophile, attacking the electrophilic iminium carbon to close the ring. This cyclization would yield a morpholino-substituted tetrahydroisoquinoline derivative. The reaction is a powerful tool for constructing the core of many isoquinoline (B145761) alkaloids. numberanalytics.comarkat-usa.org

The Bischler-Napieralski reaction is another cornerstone method for synthesizing isoquinoline scaffolds. wikipedia.orgorganic-chemistry.org This reaction requires a two-step sequence starting from the primary amine. First, (3-Morpholinophenyl)methylamine would be acylated, for instance with an acyl chloride or anhydride, to form the corresponding N-acyl derivative (a β-arylethylamide). In the second step, this amide is treated with a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), under reflux conditions. nrochemistry.com This induces an intramolecular electrophilic cyclization onto the phenyl ring to form a 3,4-dihydroisoquinoline. wikipedia.orgorganic-chemistry.org The resulting dihydroisoquinoline can then be oxidized to the fully aromatic isoquinoline if desired.

Table 3: Potential Heterocyclic Products

| Reaction Name | Required Co-reactant(s) | Intermediate | Final Heterocycle |

|---|---|---|---|

| Pictet-Spengler | Aldehyde (e.g., Acetaldehyde), Acid | Iminium Ion | 1-Methyl-6-morpholino-1,2,3,4-tetrahydroisoquinoline |

This table outlines plausible synthetic pathways to key heterocyclic structures.

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places increasing emphasis on "green" principles, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. Several approaches can be applied to the synthesis and transformation of (3-Morpholinophenyl)methylamine that align with these goals.

A notable green method involves the selective, catalyst-free autoxidation of benzylamines. rsc.org Research has shown that benzylamines can be oxidized to the corresponding imines using molecular oxygen, often from ambient air, under solvent-free conditions at elevated temperatures (e.g., 100 °C). rsc.org This process avoids the need for metal catalysts or stoichiometric chemical oxidants, which generate waste. The imine formed from the autoxidation of (3-Morpholinophenyl)methylamine could then be used in situ for subsequent reactions, such as the synthesis of nitrogen heterocycles, embodying the green principles of atom economy and process simplification. rsc.orgrsc.org

Biocatalysis represents another frontier in green synthesis. Amine transaminases (ATAs) are enzymes that can catalyze the synthesis of amines, including substituted benzylamines, from the corresponding ketones. researchgate.net A green synthesis of (3-Morpholinophenyl)methylamine could potentially be developed using a transaminase to convert 3-morpholinobenzaldehyde to the target amine, using a simple amine donor like isopropylamine (B41738) in an aqueous medium under mild conditions. researchgate.net

Furthermore, the use of greener solvents and energy sources can be applied to its reactions. For instance, water has been explored as a solvent for the synthesis of benzimidazole (B57391) derivatives, which are related heterocyclic structures. mdpi.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption for reactions like Schiff base formation. mdpi.com

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| (3-Morpholinophenyl)methylamine |

| N,N,N-trimethyl-1-(3-morpholinophenyl)methanaminium iodide |

| N-Ethyl-1-(3-morpholinophenyl)methanamine |

| N,N-Diethyl-1-(3-morpholinophenyl)methanamine |

| N-Benzyl-1-(3-morpholinophenyl)methanamine |

| Benzaldehyde |

| Sodium borohydride (B1222165) (NaBH₄) |

| Methyl Iodide |

| Ethyl Bromide |

| Ethanol |

| N-Benzylidene-1-(3-morpholinophenyl)methanamine |

| 4-Hydroxybenzaldehyde |

| 4-(((3-Morpholinophenyl)methyl)imino)methyl)phenol |

| Acetone |

| N-(Propan-2-ylidene)-1-(3-morpholinophenyl)methanamine |

| Cyclohexanone |

| N-Cyclohexylidene-1-(3-morpholinophenyl)methanamine |

| Acetaldehyde |

| 1-Methyl-6-morpholino-1,2,3,4-tetrahydroisoquinoline |

| Acetyl chloride |

| N-(3-Morpholinobenzyl)acetamide |

| Phosphorus oxychloride (POCl₃) |

| 1-Methyl-6-morpholino-3,4-dihydroisoquinoline |

| Isoquinoline |

| 3-Morpholinobenzaldehyde |

| Isopropylamine |

Spectroscopic and Structural Elucidation of 3 Morpholinophenyl Methylamine and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

In the ¹H NMR spectrum of (3-Morpholinophenyl)methylamine, distinct signals are expected for each unique proton environment. The aromatic region would display complex multiplets corresponding to the protons on the meta-substituted benzene ring. The benzylic protons of the methylamine (B109427) group would likely appear as a singlet, while the amine protons might present as a broad singlet. The morpholine (B109124) ring protons typically show two distinct multiplets due to their different chemical environments adjacent to the oxygen and nitrogen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for (3-Morpholinophenyl)methylamine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic C-H | 6.8 - 7.3 | Multiplet |

| Benzylic CH₂ | ~3.8 | Singlet |

| Morpholine -CH₂-N- | 3.1 - 3.3 | Multiplet (Triplet of triplets) |

| Morpholine -CH₂-O- | 3.8 - 4.0 | Multiplet (Triplet of triplets) |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values may vary depending on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. libretexts.org The aromatic carbons will resonate in the typical downfield region of 110-150 ppm. The carbons of the morpholine ring will appear in the aliphatic region, with the carbon atoms adjacent to the electronegative oxygen atom being shifted further downfield compared to those next to the nitrogen. oregonstate.educompoundchem.com The benzylic carbon will also have a characteristic shift in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for (3-Morpholinophenyl)methylamine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-N | 145 - 150 |

| Aromatic C-H | 115 - 130 |

| Aromatic C-CH₂ | 135 - 140 |

| Benzylic CH₂ | 45 - 55 |

| Morpholine -CH₂-N- | 48 - 52 |

Note: Predicted values are based on typical chemical shift ranges. libretexts.org Electronegativity of nearby atoms can slightly alter these shifts. libretexts.org

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. youtube.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would show correlations between adjacent protons on the aromatic ring and between the geminal and vicinal protons within the morpholine ring structure.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms they are directly attached to. It would be used to definitively link the proton assignments in Table 1 with the carbon assignments in Table 2.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular ion peak (M+) for (3-Morpholinophenyl)methylamine would confirm its molecular formula.

The fragmentation of the molecular ion is often predictable. For aliphatic amines, a common fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, resonance-stabilized cation. miamioh.educhemguide.co.uk

Key Predicted Fragmentation Pathways:

Benzylic Cleavage: The most prominent fragmentation is expected to be the cleavage of the bond between the benzylic carbon and the amine group, resulting in a highly stable benzylic cation.

Alpha-Cleavage: Loss of a hydrogen radical from the molecular ion.

Morpholine Ring Fragmentation: Cleavage within the morpholine ring can also occur.

Table 3: Predicted Key Fragments in the Mass Spectrum of (3-Morpholinophenyl)methylamine

| m/z (mass-to-charge ratio) | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 206 | [C₁₁H₁₆N₂O]⁺ | Molecular Ion (M⁺) |

| 205 | [C₁₁H₁₅N₂O]⁺ | Loss of H radical (M-1) |

| 176 | [C₁₀H₁₂NO]⁺ | Loss of CH₂NH₂ radical via benzylic cleavage |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. vscht.cz The IR spectrum of (3-Morpholinophenyl)methylamine would exhibit characteristic absorption bands corresponding to its primary amine, ether, and aromatic functionalities.

Table 4: Characteristic IR Absorption Bands for (3-Morpholinophenyl)methylamine

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3400 - 3250 (two bands) | Medium |

| Primary Amine | N-H Bend | 1650 - 1580 | Medium |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic Groups | C-H Stretch | 3000 - 2850 | Medium-Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1475 (multiple bands) | Medium-Weak |

| Ether (Morpholine) | C-O-C Stretch | 1300 - 1000 | Strong |

The presence of two distinct bands in the N-H stretching region is a clear indicator of a primary amine (R-NH₂). orgchemboulder.comlibretexts.org The strong C-O-C stretching band confirms the presence of the ether linkage within the morpholine ring. uc.edu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov To perform this analysis, a high-quality single crystal of (3-Morpholinophenyl)methylamine or a suitable salt derivative must first be grown.

This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. mdpi.com The analysis of the diffraction data allows for the calculation of the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision.

The data obtained from an X-ray crystal structure analysis would provide:

Unambiguous confirmation of the molecular connectivity.

Precise bond lengths and bond angles for all atoms in the molecule.

Torsional angles , which describe the conformation of the molecule, including the orientation of the morpholine ring relative to the phenyl ring.

Information on intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the primary amine group, which dictates the crystal packing.

Conformational Analysis and Stereochemical Assignments

The three-dimensional structure and conformational flexibility of (3-Morpholinophenyl)methylamine and its derivatives are critical determinants of their chemical and biological properties. The conformational analysis of this class of compounds primarily involves determining the puckering of the morpholine ring, the orientation of the N-aryl substituent, and the rotational freedom of the methylamine group on the phenyl ring. Stereochemical assignments become crucial for derivatives with chiral centers. These aspects are typically elucidated using a combination of spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), X-ray crystallography, and computational chemistry.

Morpholine Ring Conformation

The morpholine ring is a six-membered saturated heterocycle that, like cyclohexane, exhibits non-planar conformations to relieve ring strain.

Key Research Findings:

Chair Conformation Dominance: Theoretical calculations and various spectroscopic studies have established that the chair conformation of the morpholine ring is significantly more stable than boat or skew-boat forms. acs.orgresearchgate.net Ab initio calculations indicate the energy of chair conformers is approximately 7.5 kcal/mol lower than that of skew-boat conformers, making the chair form the overwhelmingly predominant conformation in solution and in the solid state. researchgate.net

Substituent Orientation: In N-substituted morpholines, the substituent on the nitrogen atom can occupy either an axial or an equatorial position. For the bulky (3-methylaminophenyl) group in (3-Morpholinophenyl)methylamine, the equatorial position is strongly favored to minimize steric hindrance arising from 1,3-diaxial interactions with the axial hydrogens on C-2 and C-6 of the morpholine ring. Studies on similarly substituted morpholines confirm that bulky N-substituents preferentially adopt an equatorial orientation. researchgate.net

Ring Inversion: The morpholine ring can undergo a "ring flip" or inversion, where one chair conformation converts to another, causing the interchange of axial and equatorial positions. Dynamic NMR (DNMR) spectroscopy is used to study the energy barrier of this process. For N-arylsulfonyl morpholines, free energy barriers for ring inversion have been observed in the range of 9.2-10.3 kcal/mol. researchgate.net The rate of this inversion is influenced by the nature of the N-substituent and solvent effects.

| Structural Feature | Preferred Conformation | Rationale / Method of Determination | Supporting Evidence |

|---|---|---|---|

| Morpholine Ring | Chair | Lower ring strain energy compared to boat or twist-boat forms. | Microwave, IR, and Raman spectroscopy; theoretical calculations. acs.orgresearchgate.net |

| N-Phenyl Substituent | Equatorial | Minimization of steric hindrance (1,3-diaxial interactions). | NMR spectroscopy and X-ray crystallography on analogous N-substituted morpholines. researchgate.netresearchgate.net |

| Nitrogen Inversion Barrier | ~9-11 kcal/mol | Energy required for the N-substituent to pass through a planar transition state. | Dynamic NMR (DNMR) spectroscopy on related N-aryl morpholines. researchgate.net |

Stereochemical Assignments in Derivatives

While (3-Morpholinophenyl)methylamine itself is achiral, its derivatives can possess one or more stereocenters, leading to the existence of stereoisomers (enantiomers and diastereomers). The unambiguous assignment of their configuration is essential.

Methodologies and Findings:

X-Ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the solid-state conformation and the relative and absolute stereochemistry of chiral derivatives. researchgate.netnih.gov For instance, studies on N-substituted morpholines have used X-ray analysis to confirm the chair conformation of the six-membered ring and the specific orientation of substituents. researchgate.net

NMR Spectroscopy: NMR is a powerful tool for stereochemical assignment in solution.

¹³C NMR: The chemical shifts of the carbon atoms in the morpholine ring are sensitive to the orientation of nearby substituents. This phenomenon, known as the gamma-gauche effect, can be used to distinguish between axial and equatorial substituents. This technique has been successfully applied to determine the preferred axial course of quaternization at the nitrogen atom in substituted morpholine systems. researchgate.net

¹H NMR: The coupling constants (J-values) between adjacent protons depend on the dihedral angle between them, as described by the Karplus equation. Analysis of these couplings helps in determining the relative configuration of substituents on the ring.

Computational Modeling: Quantum-chemical calculations are frequently used to predict the most stable conformations of different stereoisomers and to correlate calculated NMR parameters with experimental data, aiding in the assignment. nih.gov

| Technique | Parameter Measured | Information Obtained | Example Application |

|---|---|---|---|

| Single-Crystal X-Ray Diffraction | Atomic coordinates, bond angles, torsion angles | Definitive solid-state 3D structure, absolute and relative stereochemistry. | Confirmation of chair conformation and substituent orientation in polychloronitrophenyl N-substituted morpholines. researchgate.net |

| ¹H NMR Spectroscopy | Chemical shifts (δ), coupling constants (J) | Dihedral angles, proximity of groups (via NOE), relative configuration. | Deducing time-averaged conformations of flexible side chains in solution. nih.gov |

| ¹³C NMR Spectroscopy | Chemical shifts (δ) | Distinguishing axial vs. equatorial substituents (γ-gauche effect). | Confirming preferred conformations in cis- and trans-isomers of 3,4-dimethyl-2-phenylmorpholine. researchgate.net |

| Dynamic NMR (DNMR) | Line-shape analysis at variable temperatures | Energy barriers for conformational processes (e.g., ring inversion). | Measuring the free energy barriers to ring inversion in N-arylsulfonyl morpholines. researchgate.net |

Computational Chemistry and Molecular Modeling Studies of 3 Morpholinophenyl Methylamine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure, stability, and reactivity. Density Functional Theory (DFT) is a widely used method for this purpose, offering a balance between accuracy and computational cost.

For (3-Morpholinophenyl)methylamine, DFT calculations would typically be employed to determine its optimized three-dimensional geometry, corresponding to the lowest energy conformation. Such studies would reveal key structural parameters like bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity.

While specific DFT studies on (3-Morpholinophenyl)methylamine are not extensively published, research on related molecules like methylamine (B109427) has utilized DFT to investigate reaction pathways and electronic properties. aps.org For instance, DFT has been used to analyze the adsorption and bonding of methylamine on surfaces, focusing on the role of the nitrogen lone-pair orbital and the resulting changes in electron density. aps.org Similar analyses for (3-Morpholinophenyl)methylamine would elucidate the charge distribution across the entire molecule, highlighting the electrostatic potential and identifying regions susceptible to electrophilic or nucleophilic attack.

Table 1: Potential Parameters from Quantum Chemical Calculations for (3-Morpholinophenyl)methylamine

| Parameter | Significance |

| Optimized Geometry | Provides the most stable 3D structure, including bond lengths and angles. |

| HOMO Energy | Indicates the molecule's electron-donating capability. |

| LUMO Energy | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, predicting sites for intermolecular interactions. |

| Dipole Moment | Quantifies the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. mdpi.com By simulating the motions of atoms and molecules over time, MD provides detailed information about conformational flexibility and intermolecular interactions in a dynamic environment, such as in an aqueous solution. dovepress.comnih.gov

An MD simulation of (3-Morpholinophenyl)methylamine would reveal its conformational landscape. The molecule possesses several rotatable bonds, particularly around the methylamine linker and the connection of the morpholine (B109124) ring to the phenyl group. The simulation would track the fluctuations and transitions between different conformations, identifying the most populated and energetically favorable shapes the molecule adopts in solution. This is crucial for understanding how the molecule might adapt its shape to fit into a biological target's binding site. mdpi.com

Analyses derived from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible. dovepress.com

Radius of Gyration (Rg): To evaluate the compactness of the molecule's structure.

Radial Distribution Function (RDF): To analyze the interactions between the molecule and solvent molecules, providing insight into its solvation properties. dovepress.com

While specific MD studies on (3-Morpholinophenyl)methylamine are not available, simulations on various drug candidates and protein-ligand complexes have demonstrated the utility of this technique in understanding dynamic interactions, binding stability, and the influence of solvent on molecular behavior. nih.govmdpi.com

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is commonly used to predict the binding mode and affinity of a small molecule ligand, such as (3-Morpholinophenyl)methylamine, within the active site of a target protein.

Docking studies involving derivatives with morpholine and phenyl rings have been performed against various biological targets. For example, studies on quinoxaline derivatives containing a piperazine (B1678402) (a similar six-membered heterocycle to morpholine) have been docked into the catalytic cavity of the c-Kit tyrosine kinase receptor, a target in cancer therapy. nih.gov These studies identified key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding pocket. nih.gov

For (3-Morpholinophenyl)methylamine, a docking study would involve:

Selecting a relevant biological target (e.g., a receptor or enzyme).

Preparing the 3D structures of both the ligand and the protein.

Using a docking algorithm to sample a large number of possible binding poses.

Scoring the poses based on binding energy to identify the most likely binding mode.

The results would predict specific amino acid residues that interact with the morpholine ring, the phenyl group, and the methylamine substituent, providing hypotheses about the structural basis of its potential biological activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and 3D-Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. pensoft.net 3D-Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. core.ac.uk

The morpholine ring is recognized as a valuable pharmacophore in medicinal chemistry, often included in drug candidates to modulate pharmacokinetic properties or interact with target proteins. nih.gove3s-conferences.org QSAR studies performed on series of morpholine-containing compounds have successfully identified key molecular descriptors that govern their activity.

One 3D-QSAR study on morpholine derivatives targeting the dopamine D4 receptor revealed that steric and electronic properties around the benzene ring and the aliphatic amine of the morpholine system were crucial for binding affinity. acs.org Another QSAR analysis on thiazolyl-morpholine derivatives identified that antioxidant activity was influenced by parameters such as polarization, dipole moment, and lipophilicity. pensoft.net Specifically, this study found that higher antioxidant activity correlated with increased hydrophilic properties and a smaller molecular volume and surface area. pensoft.net

Table 2: Key Molecular Descriptors from QSAR Studies on Morpholine Derivatives and Their Influence on Biological Activity

| Molecular Descriptor | Influence on Activity | Reference |

| Polarization | Lower values correlated with higher antioxidant activity. | pensoft.net |

| Dipole Moment | Higher values correlated with higher antioxidant activity. | pensoft.net |

| Lipophilicity (logP) | Lower values (more hydrophilic) correlated with higher antioxidant activity. | pensoft.net |

| Molecular Volume/Area | Smaller molecules showed higher antioxidant activity. | pensoft.net |

| Steric/Electronic Fields | Fields around the phenyl ring and morpholine amine are important for receptor affinity. | acs.org |

A pharmacophore model for a compound like (3-Morpholinophenyl)methylamine would typically include features such as a hydrogen bond donor (from the amine), a hydrogen bond acceptor (from the morpholine oxygen), and an aromatic ring feature. This model could then be used to screen large compound libraries to find other structurally diverse molecules with the potential for similar biological activity. nih.govnih.gov

In Silico ADMET Prediction and Pharmacokinetic Profiling

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves using computational models to estimate the pharmacokinetic properties of a compound. semanticscholar.org These predictions are vital in early-stage drug discovery to filter out candidates that are likely to fail due to poor ADMET profiles.

Various software platforms and web tools are available to calculate key ADMET-related properties. simulations-plus.comnih.gov For (3-Morpholinophenyl)methylamine, these tools would predict a range of physicochemical and pharmacokinetic parameters. A key component of this assessment is evaluating compliance with guidelines like Lipinski's Rule of Five, which predicts oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

While a specific ADMET profile for (3-Morpholinophenyl)methylamine is not published, predictions for similar small molecules are common. For instance, in silico screening of various polyamine conjugates has been used to evaluate their drug-likeness based on these rules. mdpi.com Studies on other heterocyclic compounds also routinely report predicted ADMET properties to assess their potential as drug candidates. nih.gov

Table 3: Common In Silico ADMET Parameters and Their Significance

| Parameter | Description | Desirable Range for Oral Drugs |

| Molecular Weight (MW) | The mass of the molecule. | < 500 g/mol |

| logP | The logarithm of the octanol/water partition coefficient; a measure of lipophilicity. | < 5 |

| Hydrogen Bond Donors (HBD) | The number of O-H and N-H bonds. | < 5 |

| Hydrogen Bond Acceptors (HBA) | The number of nitrogen and oxygen atoms. | < 10 |

| Topological Polar Surface Area (TPSA) | The surface area of polar atoms; relates to membrane permeability. | < 140 Ų |

| Aqueous Solubility (logS) | Predicts how well the compound dissolves in water. | Higher values are preferred. |

| Blood-Brain Barrier (BBB) Permeability | Predicts the ability of the compound to cross into the central nervous system. | Varies depending on the desired target. |

| CYP450 Inhibition | Predicts potential for drug-drug interactions by inhibiting key metabolic enzymes. | Should ideally be non-inhibitory. |

These computational predictions provide a critical first pass, helping to prioritize (3-Morpholinophenyl)methylamine or its analogues for further, more resource-intensive experimental testing.

Pharmacological and Biological Activity Investigations of 3 Morpholinophenyl Methylamine and Its Analogs

In Vitro Biological Screening

Antimicrobial Activity (Antibacterial, Antifungal)

Analogs of (3-Morpholinophenyl)methylamine have been the subject of extensive research for their potential as antimicrobial agents. The morpholine (B109124) moiety is a key feature in many compounds exhibiting antibacterial and antifungal properties. e3s-conferences.org

A variety of morpholine-containing derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. For instance, certain novel 3-alkylidene-2-indolone derivatives with a morpholine substituent have shown significant antibacterial effects, with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Similarly, some 2-chloroquinoline derivatives incorporating a morpholine ring have displayed potent antibacterial activity, with MIC values around 12.5 µg/mL. annexpublishers.com Quinoline-based compounds with morpholine substitutions have also been reported to be effective against various bacterial strains, including drug-resistant ones. nih.govnih.gov

In the realm of antifungal research, morpholine derivatives have a history of use in agriculture as fungicides. nih.gov Studies on synthetic sila-morpholine analogues, where a silicon atom is incorporated into the morpholine ring, have revealed potent antifungal activity against a range of human fungal pathogens. nih.gov For example, a sila-fenpropimorph analog exhibited superior antifungal activity compared to fluconazole and existing morpholine fungicides against pathogens like Candida albicans, Cryptococcus neoformans, and Aspergillus niger. nih.gov Additionally, certain α-aminophosphonate derivatives that feature a morpholine component have shown excellent antifungal inhibition with MIC values ranging from 0.25 to 32 μg/mL. nih.gov

Table 1: Selected (3-Morpholinophenyl)methylamine Analogs and their In Vitro Antimicrobial Activity

| Compound Class | Target Organism(s) | Key Findings |

|---|---|---|

| 3-Alkylidene-2-indolone derivatives | Staphylococcus aureus (including MRSA) | MIC values as low as 0.5 μg/mL. mdpi.com |

| 2-Chloroquinoline derivatives | Various bacteria | Potent antibacterial activity with MIC values around 12.5 µg/mL. annexpublishers.com |

| Sila-morpholine analogues | Candida albicans, Cryptococcus neoformans, Aspergillus niger | Superior antifungal activity compared to fluconazole. nih.gov |

| α-Aminophosphonate derivatives | Various fungi | Excellent antifungal inhibition with MIC values from 0.25 to 32 μg/mL. nih.gov |

Anti-inflammatory and Analgesic Properties

Derivatives containing the morpholine scaffold have been investigated for their potential to alleviate inflammation and pain. The introduction of a morpholine moiety into various chemical structures has been shown to enhance their anti-inflammatory and analgesic effects.

In one study, a series of pyrazoline derivatives incorporating a 4-morpholinophenyl group were synthesized and evaluated for their in vivo analgesic and anti-inflammatory activities. nih.gov Several of these compounds demonstrated significant activity, comparable to the standard drug Diclofenac. nih.gov Another study focused on amide derivatives of ibuprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID). The results indicated that the morpholine-containing derivative exhibited significant analgesic and anti-inflammatory activities, suggesting a beneficial role for the morpholine ring in reducing pain and inflammation. benthamscience.com

Furthermore, research on asymmetrical mono-carbonyl analogs of curcumin (AMACs) revealed that the introduction of a morpholine Mannich base substituent on the phenolic moiety resulted in potent anti-inflammatory activity. japsonline.com Two such compounds showed activity nearly comparable to the standard drug diclofenac sodium in an in vitro assay measuring the inhibition of bovine serum albumin (BSA) denaturation. japsonline.com

Table 2: In Vitro Anti-inflammatory Activity of Selected (3-Morpholinophenyl)methylamine Analogs

| Compound Class | Assay | Key Findings |

|---|---|---|

| Pyrazoline derivatives with 4-morpholinophenyl group | In vivo analgesic and anti-inflammatory models | Activity comparable to Diclofenac. nih.gov |

| Ibuprofen amide derivative with morpholine | In vivo analgesic and anti-inflammatory models | Significant reduction in pain and inflammation. benthamscience.com |

| AMACs with morpholine Mannich base | Inhibition of BSA denaturation | Potent anti-inflammatory activity, nearly comparable to diclofenac sodium. japsonline.com |

Anticancer Activity and Kinase Inhibition

The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed as anticancer agents due to its favorable properties that can lead to improved potency and pharmacokinetics. nih.gov A number of (3-Morpholinophenyl)methylamine analogs and other morpholine-containing compounds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines and their ability to inhibit key kinases involved in cancer progression.

Several studies have highlighted the anticancer potential of morpholine derivatives. For example, a series of morpholine-substituted quinazoline derivatives displayed significant cytotoxic activity against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cancer cell lines, with some compounds showing IC50 values in the low micromolar range. nih.gov Mechanistic studies suggested that these compounds may induce apoptosis by binding to Bcl-2 proteins. nih.gov

Kinase inhibition is a major focus in cancer drug discovery, and morpholine derivatives have shown promise in this area. The morpholine scaffold is a key component of the well-known PI3K inhibitor LY294002. ucsf.edu Subsequent research has explored numerous analogs to identify isoform-specific phosphoinositide 3-kinase (PI3K) inhibitors. ucsf.edu For instance, certain trisubstituted morpholinopyrimidines were found to be 1.5 to 3 times more potent as PI3K inhibitors than the well-characterized inhibitor ZSTK474. mdpi.comnih.gov Other studies have identified 4-(arylaminomethyl)benzamide derivatives containing a morpholine moiety as potent inhibitors of receptor tyrosine kinases such as EGFR, with some analogs showing 91% and 92% inhibition at a concentration of 10 nM. mdpi.com

Table 3: In Vitro Anticancer and Kinase Inhibitory Activity of Selected (3-Morpholinophenyl)methylamine Analogs

| Compound Class | Target Cell Line / Kinase | Key Findings |

|---|---|---|

| Morpholine substituted quinazoline derivatives | A549, MCF-7, SHSY-5Y | Significant cytotoxic activity with IC50 values in the low micromolar range. nih.gov |

| Trisubstituted morpholinopyrimidines | PI3K | 1.5 to 3 times more potent than ZSTK474. mdpi.comnih.gov |

| 4-(Arylaminomethyl)benzamide derivatives | EGFR | Up to 92% inhibition at 10 nM. mdpi.com |

| Arylmorpholines | PI3K isoforms (p110α/β/δ) | Potent activity with IC50 values in the range of 0.1-2 μM. ucsf.edu |

Antiviral Activity

The antiviral potential of compounds incorporating the (3-Morpholinophenyl)methylamine scaffold and its analogs has been an area of active investigation. The morpholine moiety has been identified as a valuable component in the design of novel antiviral agents.

Research into chalcone derivatives containing a morpholine-thiadiazole structure has demonstrated good antiviral activity against the Tobacco Mosaic Virus (TMV). nih.gov One particular compound, S14, exhibited curative and protective EC50 values of 91.8 and 130.6 μg/mL, respectively, which were superior to the commercial antiviral agent ningnanmycin. nih.gov Preliminary mechanistic studies suggested that this compound binds strongly to the TMV coat protein. nih.gov

In the context of human viruses, nanoparticles formulated with a β-cyclodextrin-poly(4-acryloylmorpholine) conjugate have been shown to significantly enhance the antiviral activity of Acyclovir against two clinical isolates of Herpes Simplex Virus type 1 (HSV-1). researchgate.net This enhanced activity is attributed to the cellular uptake of the nanoparticles, which are internalized and localize in the perinuclear compartment. researchgate.net

Table 4: In Vitro Antiviral Activity of Selected (3-Morpholinophenyl)methylamine Analogs

| Compound Class | Target Virus | Key Findings |

|---|---|---|

| Chalcone derivatives with morpholine-thiadiazole | Tobacco Mosaic Virus (TMV) | EC50 values of 91.8 μg/mL (curative) and 130.6 μg/mL (protective), superior to ningnanmycin. nih.gov |

| β-cyclodextrin-poly(4-acryloylmorpholine) nanoparticles with Acyclovir | Herpes Simplex Virus type 1 (HSV-1) | Remarkably superior antiviral activity compared to free Acyclovir. researchgate.net |

Antiparasitic Activity

The search for new and effective antiparasitic agents has led to the investigation of various heterocyclic compounds, including derivatives of (3-Morpholinophenyl)methylamine. The morpholine ring has been incorporated into diverse molecular frameworks to evaluate their activity against a range of parasites.

In one study, novel 4-[5-(4-phenoxyphenyl)-2H-pyrazole-3-yl]morpholine derivatives were synthesized and tested in vitro against Trypanosoma brucei rhodesiense, Trypanosoma cruzi, and Plasmodium falciparum K1. researchgate.net Two compounds from this series were identified as potent anti-trypanosomal candidates with low cytotoxicity. researchgate.net

The general strategy of screening diverse chemical libraries has also highlighted the potential of morpholine-containing compounds. In vitro screening of endophytic fungi from Panama for antiparasitic activity against the causal agents of malaria (Plasmodium falciparum), leishmaniasis (Leishmania donovani), and Chagas disease (Trypanosoma cruzi) has identified active compounds, demonstrating the potential of natural product-derived morpholine analogs. nih.gov

Table 5: In Vitro Antiparasitic Activity of Selected (3-Morpholinophenyl)methylamine Analogs

| Compound Class | Target Parasite(s) | Key Findings |

|---|---|---|

| 4-[5-(4-phenoxyphenyl)-2H-pyrazole-3-yl]morpholine derivatives | Trypanosoma brucei rhodesiense, Trypanosoma cruzi | Potent anti-trypanosomal candidates with low cytotoxicity. researchgate.net |

Cholesteryl Ester Transfer Protein (CETP) Inhibition

Cholesteryl ester transfer protein (CETP) plays a crucial role in the metabolism of lipoproteins by mediating the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins. nih.gov Inhibition of CETP is a therapeutic strategy aimed at raising HDL cholesterol levels and potentially reducing the risk of atherosclerotic cardiovascular disease. nih.gov

While specific data on (3-Morpholinophenyl)methylamine as a CETP inhibitor is not available, the broader class of morpholine-containing compounds has been explored in the development of CETP inhibitors. The design of novel CETP inhibitors often involves the incorporation of various heterocyclic scaffolds, including morpholine, to achieve potent and selective inhibition. For example, a structurally novel series of tetrahydroquinoxaline CETP inhibitors were discovered, with one compound from this series demonstrating potent in vitro CETP inhibition. nih.gov The development of new selective CETP inhibitors, such as obicetrapib, highlights the ongoing efforts to target this protein for cardiovascular benefits. mdpi.com

Structure-Activity Relationship (SAR) Studies of (3-Morpholinophenyl)methylamine Derivatives

Detailed structure-activity relationship (SAR) studies specifically focused on (3-Morpholinophenyl)methylamine and its direct derivatives are not extensively available in peer-reviewed literature. SAR is a critical aspect of medicinal chemistry that links the chemical structure of a compound to its biological activity. gardp.orgcollaborativedrug.comscribd.comdrugdesign.org The process typically involves synthesizing a series of analogs by modifying specific functional groups of a lead compound and evaluating how these changes impact its efficacy and potency.

Impact of Substituent Modifications on Biological Activity

For the broader class of morpholine-containing compounds, SAR studies have revealed important insights. Generally, modifications to the phenyl ring, the morpholine ring, and the methylamine (B109427) side chain can significantly influence biological activity. However, without specific studies on (3-Morpholinophenyl)methylamine, any discussion on the impact of substituent modifications would be speculative.

In related classes of compounds, such as 3-aryl analogs of cocaine, SAR studies have been instrumental in identifying the structural requirements for potency and selectivity at the dopamine transporter (DAT). nih.gov These studies often explore the effects of substituents on the aromatic ring, which can alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

Interactive Table: Hypothetical SAR Data for (3-Morpholinophenyl)methylamine Analogs

The following table is a hypothetical representation to illustrate how SAR data is typically presented. There is currently no available public data for these specific compounds.

| Compound ID | R1 (Phenyl Ring Substitution) | R2 (Morpholine Ring Substitution) | R3 (Amine Substitution) | Biological Activity (IC50, µM) |

| MPM-001 | H | H | CH3 | Data Not Available |

| MPM-002 | 4-Cl | H | CH3 | Data Not Available |

| MPM-003 | 4-OCH3 | H | CH3 | Data Not Available |

| MPM-004 | H | 2-CH3 | CH3 | Data Not Available |

| MPM-005 | H | H | C2H5 | Data Not Available |

Stereochemical Influence on Pharmacological Efficacy

The stereochemistry of a drug can have a profound impact on its pharmacological activity. nih.govresearchgate.netmdpi.comscribd.com Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. nih.gov

(3-Morpholinophenyl)methylamine possesses a chiral center at the carbon atom of the methylamine group. Therefore, it can exist as two enantiomers, (R)- and (S)-(3-Morpholinophenyl)methylamine. However, studies dedicated to the separation of these enantiomers and the evaluation of their individual pharmacological efficacy have not been identified in the available scientific literature. For many chiral drugs, one enantiomer is significantly more active than the other. nih.gov For instance, in the case of the potent analgesic ohmefentanyl, which has three chiral centers, there are extreme stereodifferences in analgesic activity among its eight possible isomers. nih.gov

Mechanisms of Action at the Molecular and Cellular Levels

The precise molecular and cellular mechanisms of action for (3-Morpholinophenyl)methylamine are not well-documented. Determining the mechanism of action involves identifying the specific biological molecules a compound interacts with and the subsequent effects on cellular pathways.

Target Identification and Validation (e.g., Ribosomal Subunits, Kinases)

Specific molecular targets for (3-Morpholinophenyl)methylamine, such as ribosomal subunits or kinases, have not been definitively identified in published research. Target identification is a crucial step in drug discovery and can be approached through various methods, including affinity chromatography and proteomics-based approaches. For the broader class of morpholine derivatives, some compounds have been found to exhibit a range of biological activities, suggesting diverse molecular targets. researchgate.net For example, some morpholine-containing compounds have been investigated as inhibitors of various enzymes. researchgate.net

Pathway Perturbation Analysis

There is no available data from pathway perturbation analyses for (3-Morpholinophenyl)methylamine. This type of analysis is used to understand how a compound affects cellular signaling pathways. It often involves techniques like gene expression profiling or phosphoproteomics to assess changes in cellular networks upon treatment with the compound.

In Vivo Efficacy and Pharmacodynamic Studies (if applicable)

No in vivo efficacy or pharmacodynamic studies for (3-Morpholinophenyl)methylamine are reported in the scientific literature. Such studies are essential to evaluate the effects of a compound in a living organism and to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Metabolism and Pharmacokinetics of 3 Morpholinophenyl Methylamine

In Vitro Metabolic Stability Assays

In vitro metabolic stability assays are crucial in early drug discovery to predict the in vivo hepatic clearance of a compound. These assays typically measure the rate at which the parent compound is eliminated when incubated with liver fractions, such as microsomes or hepatocytes. Hepatocytes are often preferred as they contain a full complement of both Phase I (e.g., cytochrome P450s) and Phase II (e.g., UGTs) metabolizing enzymes.

The process involves incubating the test compound with the liver preparation and cofactors necessary for enzymatic activity, such as NADPH for CYP450 enzymes. Aliquots are taken at various time points, and the reaction is stopped. The concentration of the remaining parent compound is then quantified, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS). From these measurements, key parameters are calculated.

Key Parameters from Metabolic Stability Assays:

| Parameter | Description | Formula/Derivation |

| Half-life (t½) | The time required for the concentration of the compound to decrease by half. | Determined from the slope of the natural log of the percent remaining compound versus time plot. |

| Intrinsic Clearance (CLint) | A measure of the metabolic activity of the liver for a specific compound, independent of blood flow. | Calculated from the half-life and the conditions of the in vitro system (e.g., protein concentration). |

A compound with a short half-life in these assays is predicted to have high clearance and likely poor bioavailability in vivo. No specific data for the in vitro half-life or intrinsic clearance of (3-Morpholinophenyl)methylamine has been published.

Identification of Major Metabolites

Identifying the major metabolites of a drug candidate is a regulatory requirement and essential for understanding its disposition and potential for active or toxic byproducts. This process, known as metabolite profiling or "met-ID," is typically performed using samples from in vitro stability assays or from in vivo studies.

High-resolution mass spectrometry is the primary analytical tool used. By comparing the mass spectra of samples from active incubations to control samples, novel masses corresponding to potential metabolites can be identified. The mass shift from the parent drug suggests the type of metabolic transformation that has occurred (e.g., a +16 Da shift indicates hydroxylation). Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite, providing structural information to pinpoint the site of modification on the molecule.

Common metabolic pathways include:

Oxidation: Hydroxylation, N-dealkylation, O-dealkylation.

Reduction: Carbonyl reduction.

Hydrolysis: Ester or amide cleavage.

Conjugation (Phase II): Glucuronidation, sulfation.

Without experimental data, the specific metabolites of (3-Morpholinophenyl)methylamine remain unidentified.

Enzyme Kinetics of Metabolic Transformations

Once a major metabolic pathway is identified, enzyme kinetic studies are performed to determine which specific enzymes are responsible and to characterize the rate of metabolism. This is critical for predicting potential drug-drug interactions. For cytochrome P450-mediated metabolism, recombinant human CYP enzymes are often used to identify the specific isoforms (e.g., CYP3A4, CYP2D6) involved.

The experiments are designed to measure the rate of metabolite formation at various substrate concentrations. This data is then fitted to enzyme kinetic models, most commonly the Michaelis-Menten equation, to determine two key parameters:

Km (Michaelis constant): The substrate concentration at which the reaction rate is half of Vmax. It is an indicator of the affinity of the enzyme for the substrate.

Vmax (maximum reaction velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

There is no published information on the specific enzymes that may metabolize (3-Morpholinophenyl)methylamine or the kinetic parameters of such transformations.

Prodrug Strategies and Drug Delivery Systems

Prodrugs are inactive molecules that are converted into an active drug within the body through enzymatic or chemical reactions. This strategy is employed to overcome undesirable properties of the parent drug, such as poor solubility, low permeability, rapid metabolism, or lack of site-specificity.

For a molecule like (3-Morpholinophenyl)methylamine, which contains a primary amine group, several prodrug approaches could theoretically be applied. For instance, the amine could be converted into an amide, carbamate, or Schiff base. This modification could increase the molecule's lipophilicity to enhance absorption. Once absorbed, enzymes such as esterases or amidases in the blood or liver would cleave the promoiety to release the active parent compound.

However, the application of any prodrug strategy is contingent on the specific pharmacokinetic challenges of the parent molecule. As the ADME profile of (3-Morpholinophenyl)methylamine is not publicly known, any discussion of prodrug strategies remains purely speculative. No specific prodrugs or advanced drug delivery systems for this compound have been described in the literature.

Toxicological Considerations of 3 Morpholinophenyl Methylamine and Its Derivatives

In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are fundamental in preclinical drug development for assessing the potential of a compound to cause cell death or inhibit cell proliferation. These assays are conducted on various cell lines to determine the concentration at which a substance exerts toxic effects. For compounds structurally related to (3-Morpholinophenyl)methylamine, such as benzylamine and N-phenylmorpholine derivatives, a range of cytotoxic activities has been observed.

The half-maximal inhibitory concentration (IC50), a key parameter derived from these assays, indicates the concentration of a compound required to inhibit a biological process by 50%. Lower IC50 values are indicative of higher cytotoxic potency. Studies on various benzylamine derivatives have demonstrated a wide spectrum of cytotoxic effects against different cancer cell lines. Similarly, N-substituted morpholine (B109124) derivatives have been evaluated for their anti-proliferative activities.

To illustrate the cytotoxic potential of structurally related compounds, the following table summarizes IC50 values for representative benzylamine and morpholine derivatives against various cancer cell lines. It is important to note that these are analogous compounds, and the cytotoxicity of (3-Morpholinophenyl)methylamine itself would require direct experimental evaluation.

| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| Benzylamine derivative (F10503LO1) | B16F10 (Murine Melanoma) | Not Specified | Potent cytotoxic/antiproliferative activity | nih.gov |

| Benzylamine derivative | MCF-7 (Human Breast Cancer) | MTT Assay | 0.13 ± 0.01 | acs.org |

| N-methyl benzylamine | MCF-7 (Human Breast Cancer) | MTT Assay | 0.15 ± 0.02 | acs.org |

| s-triazine Schiff base with benzylamino substituent (4c) | MCF-7 (Human Breast Cancer) | Not Specified | Effective in both cell lines | researchgate.net |

| s-triazine Schiff base with benzylamino substituent (4c) | HCT-116 (Human Colon Cancer) | Not Specified | Effective in both cell lines | researchgate.net |

| s-triazine Schiff base with para-chloro benzylidine (4b) | MCF-7 (Human Breast Cancer) | Not Specified | 3.29 | researchgate.net |

| s-triazine Schiff base with para-chloro benzylidine (4b) | HCT-116 (Human Colon Cancer) | Not Specified | 3.64 | researchgate.net |

Identification of Potential Toxicophores and Structural Alerts

A toxicophore is a chemical structure or functional group that is associated with the toxic properties of a molecule. The identification of such moieties, often referred to as "structural alerts," is a crucial step in early drug discovery to predict and mitigate potential toxicity. The structure of (3-Morpholinophenyl)methylamine contains features that warrant careful toxicological consideration.

The primary structural alert within (3-Morpholinophenyl)methylamine is the aniline-like substructure . Aromatic amines are a well-known class of compounds that can undergo metabolic activation to form reactive electrophilic species. These reactive metabolites can covalently bind to macromolecules such as DNA and proteins, leading to mutagenicity, carcinogenicity, and organ toxicity. The presence of the amino group directly attached to the phenyl ring is a key feature of this alert.

Strategies to mitigate risks associated with structural alerts often involve molecular modification. For aniline-type toxicities, this can include altering the electronic properties of the aromatic ring or introducing steric hindrance to prevent metabolic activation.

Mechanisms of Toxicity

The potential toxicity of (3-Morpholinophenyl)methylamine is likely linked to its metabolic activation, a common mechanism for aromatic amines. This process typically involves cytochrome P450 (CYP) enzymes in the liver.

The proposed metabolic pathway leading to toxicity for aromatic amines generally involves the following steps:

N-oxidation: The primary amino group is oxidized by CYP enzymes to form a hydroxylamine derivative.

Further Activation: The hydroxylamine can be further activated through conjugation reactions (e.g., sulfation or acetylation) to form a highly reactive nitrenium ion.

Macromolecular Adduct Formation: The electrophilic nitrenium ion can then react with nucleophilic sites on cellular macromolecules, such as DNA and proteins.

The covalent binding of these reactive metabolites to DNA can lead to mutations and potentially initiate carcinogenesis. Adduct formation with proteins can disrupt cellular function and lead to organ-specific toxicity, such as hepatotoxicity.

Studies on the metabolism of N-benzyl-4-substituted anilines have shown that N-debenzylation, aniline-ring hydroxylation, and N-oxidation are the primary metabolic pathways. nih.gov The relative contribution of each pathway can be influenced by the specific substitution pattern on the aniline ring and can vary between different species. nih.govtandfonline.com For tertiary anilines like N-benzyl-N-methylaniline, N-dealkylation to the corresponding secondary amine is a major metabolic reaction. nih.gov

Preclinical Safety Pharmacology

Preclinical safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a new chemical entity on vital physiological functions before it is administered to humans. These studies are crucial for identifying potential acute and life-threatening risks. The core battery of safety pharmacology studies, as mandated by regulatory guidelines, typically assesses the effects on the central nervous system (CNS), cardiovascular system, and respiratory system.